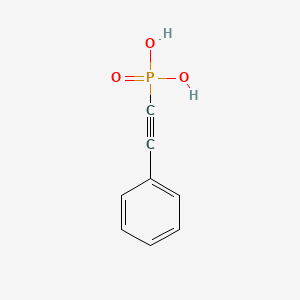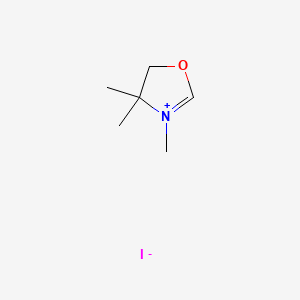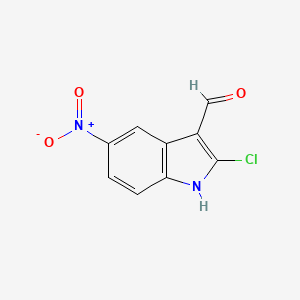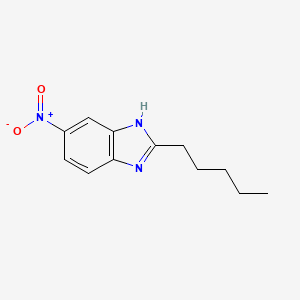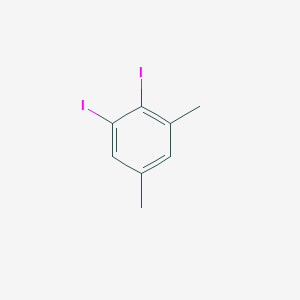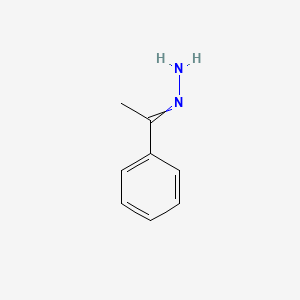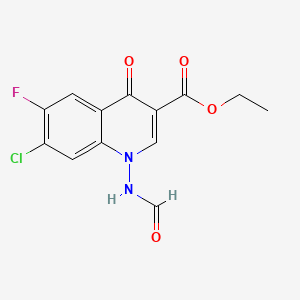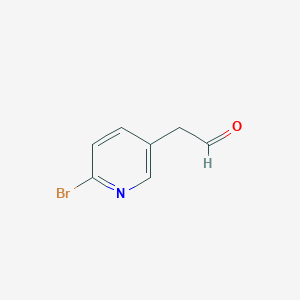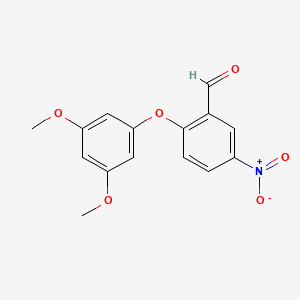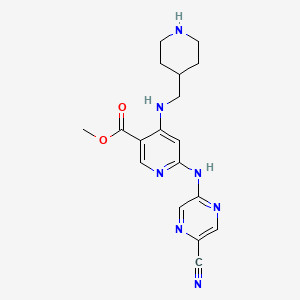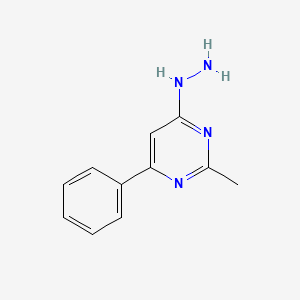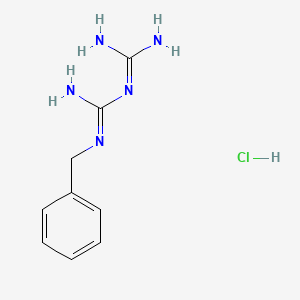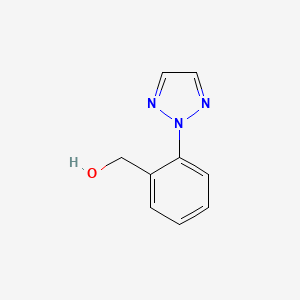![molecular formula C9H9ClO B8793692 2-[(2-Chlorophenyl)methyl]oxirane](/img/structure/B8793692.png)
2-[(2-Chlorophenyl)methyl]oxirane
Overview
Description
2-[(2-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a chlorobenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Chlorophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with an epoxidizing agent such as sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chlorobenzyl alcohol with an oxidizing agent like hydrogen peroxide or peracetic acid. This method is preferred due to its higher yield and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorobenzyl ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions
Major Products Formed
Oxidation: Chlorobenzyl ketones and aldehydes.
Reduction: Chlorobenzyl diols.
Substitution: Various functionalized derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane
- 2-(4-Chlorobenzyl)oxirane
- 2-(2-Bromobenzyl)oxirane
Uniqueness
2-[(2-Chlorophenyl)methyl]oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the chlorobenzyl group enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9ClO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
IZPMETSEQUXCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
